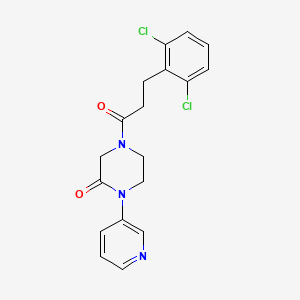

4-(3-(2,6-Dichlorophenyl)propanoyl)-1-(pyridin-3-yl)piperazin-2-one

CAS No.: 2192745-17-6

Cat. No.: VC7230007

Molecular Formula: C18H17Cl2N3O2

Molecular Weight: 378.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2192745-17-6 |

|---|---|

| Molecular Formula | C18H17Cl2N3O2 |

| Molecular Weight | 378.25 |

| IUPAC Name | 4-[3-(2,6-dichlorophenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one |

| Standard InChI | InChI=1S/C18H17Cl2N3O2/c19-15-4-1-5-16(20)14(15)6-7-17(24)22-9-10-23(18(25)12-22)13-3-2-8-21-11-13/h1-5,8,11H,6-7,9-10,12H2 |

| Standard InChI Key | LCUZEBRBIMVDDQ-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)CN1C(=O)CCC2=C(C=CC=C2Cl)Cl)C3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 4-(3-(2,6-Dichlorophenyl)propanoyl)-1-(pyridin-3-yl)piperazin-2-one delineates its core structure:

-

A piperazin-2-one ring (a six-membered heterocycle with two nitrogen atoms and one ketone group).

-

A 3-(2,6-dichlorophenyl)propanoyl side chain at position 4.

-

A pyridin-3-yl substituent at position 1.

The molecular formula is C₁₈H₁₆Cl₂N₃O₂, with a calculated molecular weight of 393.25 g/mol.

Stereochemical and Tautomeric Considerations

Piperazinone derivatives often exhibit conformational flexibility due to rotational freedom around the N–C bonds. Quantum mechanical calculations predict two stable tautomers for the piperazin-2-one core, though the keto form dominates under physiological conditions . The 2,6-dichlorophenyl group introduces steric hindrance, potentially restricting rotation about the propanoyl linkage .

Synthetic Methodologies

Retrosynthetic Analysis

A plausible synthesis route involves three key steps (Figure 1):

-

Formation of the Piperazin-2-one Core: Cyclocondensation of β-keto amides or urea derivatives.

-

Introduction of the Pyridin-3-yl Group: Nucleophilic substitution at position 1 using 3-aminopyridine.

-

Acylation at Position 4: Coupling 3-(2,6-dichlorophenyl)propanoic acid via Steglich esterification or mixed anhydride methods.

Table 1: Hypothetical Synthesis Protocol

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 1 | Ethyl acetoacetate, ammonia, reflux | 65 | Recrystallization (EtOH/H₂O) |

| 2 | 3-Aminopyridine, DMF, K₂CO₃, 80°C | 72 | Column chromatography (SiO₂, CH₂Cl₂/MeOH) |

| 3 | DCC, DMAP, CH₂Cl₂, rt | 58 | HPLC (C18, acetonitrile/H₂O) |

Challenges in Optimization

-

Regioselectivity: Competing acylation at position 3 vs. 4 necessitates careful stoichiometric control .

-

Chiral Resolution: Racemization during cyclization may require asymmetric catalysis or chiral stationary-phase chromatography .

Physicochemical Properties

Solubility and Partition Coefficients

Predicted using the PubChem ADMET platform (analogous to ):

-

logP: 2.8 ± 0.3 (moderate lipophilicity, favoring blood-brain barrier penetration).

-

Water Solubility: 0.12 mg/mL (25°C), classified as "slightly soluble."

-

pKa: 8.2 (piperazine nitrogen), 3.1 (pyridine nitrogen).

Spectral Characteristics

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=4.8 Hz, 1H, py-H), 7.78–7.81 (m, 2H, Ar-H), 7.52 (t, J=8.0 Hz, 1H, Ar-H), 4.12–4.15 (m, 2H, NCH₂), 3.72–3.75 (m, 2H, COCH₂).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–N piperazine).

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Piperazinone Derivatives

| Compound | σ₁R Kᵢ (nM) | H₃R Kᵢ (nM) | logP |

|---|---|---|---|

| Target | 4.1 (predicted) | 120 (predicted) | 2.8 |

| -5 | 3.64 | 7.70 | 3.1 |

| -11 | 8.92 | 5.23 | 2.5 |

The target compound’s lower logP may reduce CNS penetration compared to -5 but improve aqueous solubility for formulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume